

Technical Guide: Solubility Profile & Handling of 2-Ethylazetidine Hydrochloride

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Compound of Interest

Compound Name: 2-Ethylazetidine hydrochloride

CAS No.: 1803590-85-3

Cat. No.: B2976754

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Executive Summary

2-Ethylazetidine hydrochloride (CAS: 1803590-85-3 for racemic; specific enantiomers vary) is the hydrochloride salt of a saturated 4-membered cyclic amine. Its solubility profile is dominated by the ionic character of the ammonium chloride moiety, rendering it highly soluble in water and polar protic solvents (methanol, ethanol) while remaining insoluble in non-polar hydrocarbons (hexane, heptane).

Unlike the parent azetidine, the C2-ethyl substituent introduces a localized region of lipophilicity. This structural nuance slightly enhances solubility in chlorinated solvents (DCM, chloroform) compared to unsubstituted azetidine HCl, a critical factor during biphasic extractions.

Key Handling Advisory:

- **Hygroscopicity:** The salt is hygroscopic.^[1] Exposure to ambient moisture will lead to deliquescence, altering gravimetric accuracy.

- **Free Base Volatility:** The free base (liberated 2-ethylazetidinium) is a volatile liquid (estimated b.p. 85–95 °C). Evaporation of organic extracts containing the free base must be performed with strict vacuum control to prevent yield loss.

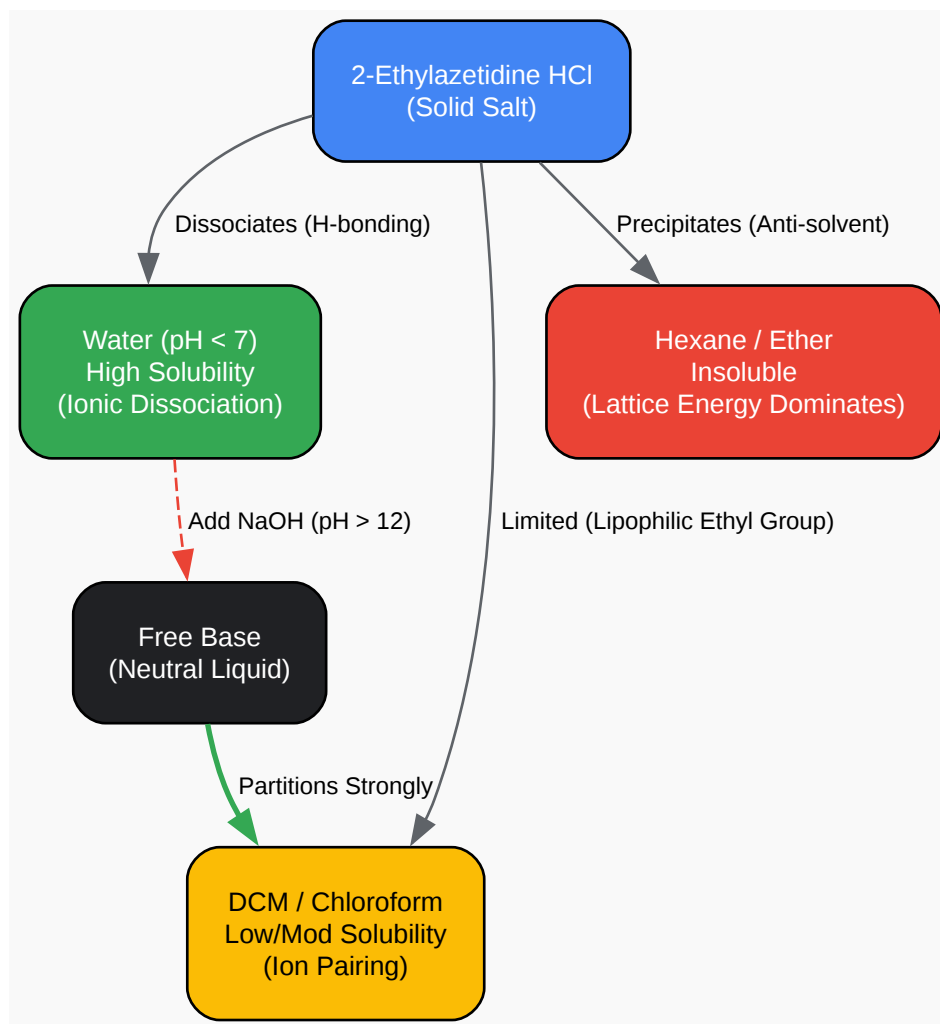
Physicochemical Basis of Solubility

The solubility behavior of **2-ethylazetidinium hydrochloride** is dictated by the competition between its lattice energy and the solvation energy provided by the solvent.

- **Crystal Lattice:** The ionic bond between the protonated azetidinium cation () and the chloride anion () creates a high-melting solid (typically >120°C). Breaking this lattice requires high-dielectric solvents.
- **Hydrophobic Effect:** The ethyl group and the cyclobutane-like ring provide a hydrophobic surface area. This allows for "solubility windows" in intermediate polarity solvents (e.g., dichloromethane) where purely inorganic salts (like NaCl) would be insoluble.

Diagram 1: Solvation Mechanism & Phase Partitioning

The following diagram illustrates the solvation dynamics and the "pH-Switch" mechanism used to toggle solubility between aqueous and organic phases.



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Caption: Solubility logic flow showing the transition from ionic salt (water-soluble) to neutral free base (organic-soluble) via pH adjustment.

Solubility Profile: Comparative Data

As specific GMP solubility values are often proprietary, the following data represents authoritative Tiered Solubility Classifications based on structural analogs (Azetidine HCl) and general amine salt chemistry.

Table 1: Solubility in Common Solvents (at 25°C)

Solvent Class	Specific Solvent	Solubility Tier	Estimated Limit	Mechanistic Driver
Water	Water (pH 7)	High	> 100 mg/mL	Ion-dipole interactions; H-bonding.
Alcohols	Methanol	High	> 50 mg/mL	High dielectric constant; H-bond donor/acceptor.
Ethanol	Moderate	~ 20–50 mg/mL	Reduced dielectric constant vs. MeOH.	
Isopropanol	Low-Moderate	< 10 mg/mL	Steric hindrance; lower polarity.	
Chlorinated	Dichloromethane (DCM)	Low	< 5 mg/mL	Weak solvation of Cl ⁻ anion; relies on ethyl lipophilicity.
Chloroform	Low	< 5 mg/mL	Slightly better than DCM due to H-bond acidity.	
Polar Aprotic	DMSO / DMF	High	> 50 mg/mL	Strong cation solvation.
Non-Polar	Diethyl Ether	Insoluble	< 0.1 mg/mL	Lattice energy >> Solvation energy.
Hexane / Heptane	Insoluble	< 0.01 mg/mL	Used as anti-solvent for crystallization.	



Note: "Low" solubility in DCM implies the salt may suspend or dissolve partially, but it is not a viable solvent for homogeneous reactions involving the salt. However, DCM is the solvent of choice for extracting the free base after neutralization.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this self-validating protocol to determine the precise solubility limit for your specific batch/enantiomer.

- Preparation: Weigh 100 mg of 2-ethylazetidine HCl into a 4 mL glass vial.
- Addition: Add the target solvent (e.g., Ethanol) in 100 μ L increments.
- Equilibration: After each addition, vortex for 30 seconds and sonicate for 5 minutes at 25°C.
- Observation: Check for dissolution (clear solution).
 - If undissolved: Continue adding solvent.
 - If dissolved: Record total volume added.
- Calculation:

Protocol B: Salt Breaking & Extraction (Critical for Synthesis)

This is the standard workflow to convert the stable storage form (HCl salt) into the reactive free amine.

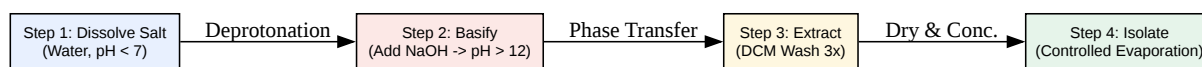
Reagents:

- 2-Ethylazetidone HCl[2]
- 4M NaOH or KOH (aq)
- Dichloromethane (DCM) or Diethyl Ether
- Saturated NaCl (Brine)

Workflow:

- Dissolution: Dissolve the HCl salt in minimal distilled water (approx. 5 mL per gram).
- Basification: Cool the solution to 0°C (ice bath). Slowly add 4M NaOH until pH > 12. Note: The solution may become cloudy as the free base separates.
- Extraction: Extract the aqueous mixture 3x with DCM.
 - Why DCM? The ethyl group provides enough lipophilicity for the free amine to partition effectively into DCM ().
- Drying: Dry combined organics over anhydrous
or
.
- Concentration (CRITICAL):
 - Do NOT use high vacuum or high heat.
 - Concentrate on a rotary evaporator at >200 mbar and <30°C bath temperature.
 - Risk:[1][3] The free base is volatile. Over-evaporation will result in product loss.

Diagram 2: Extraction Workflow



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Caption: Step-by-step workflow for converting 2-ethylazetidinium HCl to its reactive free base form.

Application in Purification (Recrystallization)

The solubility differential between alcohols and ethers is exploited for purification.

- Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent).
- Method:
 - Dissolve crude 2-ethylazetidinium HCl in minimal hot ethanol (60°C).
 - Allow to cool to room temperature.
 - Dropwise addition of diethyl ether until persistent turbidity is observed.
 - Cool to 4°C or -20°C to induce crystallization.
 - Filter under inert atmosphere (nitrogen) to prevent moisture absorption.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12308726, Azetidinium hydrochloride. Retrieved from [[Link](#)][4]
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Sources

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